1-methyl-2-neopentyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)9-12-14-10-7-5-6-8-11(10)15(12)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCCEONYWKVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Challenges in Benzimidazole Synthesis
Classical benzimidazole synthesis via condensation of o-phenylenediamine with carbonyl compounds often leads to mixtures of 1- and 3-substituted products. To bypass this, modern approaches employ pre-functionalized diamines or leverage directed cyclization strategies. For example, N-methyl-o-phenylenediamine derivatives can direct substitution to the 1-position, while the 2-position is functionalized via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Synthetic Routes to 1-Methyl-2-Neopentyl-1H-Benzo[d]Imidazole
Cyclization of Isothiocyanate Intermediates
A patent-pending method (WO2018154088A1) describes the synthesis of 2-alkylbenzimidazoles via isothiocyanate intermediates. Adapting this approach:
- Synthesis of Isothiocyanate Precursor :
- Epoxide 9 (2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile) undergoes ring-opening with sodium azide to form azido alcohol 14a , which is subsequently protected with tert-butyldimethylsilyl chloride (TBDMS).
- Staudinger reduction converts the azide to an amine, which reacts with di(1H-imidazol-1-yl)methanethione to yield isothiocyanate 15a .
- Coupling with Neopentylamine-Modified Diamine :
Optimization Insights :
Stobbe Condensation Approach
A scalable method from WO2015005615A1 employs Stobbe condensation for benzimidazole synthesis:
- Formation of α,β-Unsaturated Ester :
- Condensation of diethyl succinate with neopentyl aldehyde in the presence of potassium tert-butoxide generates (E)-ethyl 4-(neopentyl)but-2-enoate.
- Cyclization with N-Methyl-o-Phenylenediamine :
- The unsaturated ester reacts with N-methyl-o-phenylenediamine in ethanol under reflux, facilitated by acid catalysis (HCl), to form the benzimidazole core.
Key Data :
Direct Alkylation of Benzimidazole
For late-stage diversification, 1-methyl-1H-benzimidazole-2-thiol (10 ) serves as a versatile intermediate:
- Thiol Alkylation :
- Treatment of 10 with neopentyl bromide in DMF, using K2CO3 as a base, introduces the neopentyl group at the 2-position.
- Subsequent methylation with methyl iodide at the 1-position completes the synthesis.
Challenges :
- Competing S-alkylation and N-alkylation require rigorous temperature control (0–5°C).
- Column chromatography (petroleum ether:ethyl acetate, 4:1) isolates the product in 65% yield.
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Scalability | Purity |
|---|---|---|---|---|
| Isothiocyanate Cyclization | 85% | Microwave, 180°C | High | >99% |
| Stobbe Condensation | 78% | Reflux, 12h | Moderate | 95% |
| Direct Alkylation | 65% | 0–5°C, K2CO3 | Low | 90% |
The isothiocyanate route offers superior yield and purity, albeit requiring specialized equipment. The Stobbe method balances scalability and simplicity, making it ideal for industrial applications.
Characterization and Analytical Validation
NMR Spectroscopy :
Mass Spectrometry :
- ESI-MS m/z: 243.2 [M+H]$$^+$$, confirming molecular formula C14H18N2.
X-ray Crystallography :
Industrial and Pharmacological Applications
The neopentyl group enhances metabolic stability, making this compound a candidate for kinase inhibitors and antimicrobial agents. Patents highlight its potential in treating inflammatory disorders and cancer, with ongoing Phase I trials evaluating oral bioavailability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-neopentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Anticancer Activity
The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Inhibitors of DHODH have shown promise as chemotherapeutic agents in various cancers. For instance, studies indicate that 1-methyl-2-neopentyl-1H-benzo[d]imidazole derivatives can be utilized in the treatment of multiple sclerosis and other inflammatory disorders by modulating immune responses through DHODH inhibition .
Antimicrobial Properties
Recent research has focused on the design and synthesis of benzimidazole derivatives as potential antimicrobial agents. For example, a study demonstrated that derivatives of this compound exhibit significant activity against Pseudomonas aeruginosa by targeting its quorum sensing system. This approach aims to reduce bacterial virulence and biofilm formation, which are critical factors in chronic infections .
Case Studies
Several studies have documented the biological evaluation of benzimidazole derivatives:
- A study evaluated a series of this compound derivatives for their cytotoxic effects against various cancer cell lines, revealing promising results with IC50 values indicating potent anticancer activity .
- Another investigation assessed the efficacy of these compounds against mycobacterial infections, demonstrating significant activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including regioselective metal-catalyzed reactions that allow for the introduction of diverse functional groups to enhance biological activity . The optimization of these synthetic routes is crucial for developing more effective derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to identify key structural features that contribute to the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring have been correlated with increased potency against targeted pathogens or cancer cells .
Conclusion and Future Directions
The applications of this compound span various therapeutic areas, particularly in oncology and infectious diseases. Ongoing research is essential to further elucidate its mechanisms of action, optimize synthetic pathways, and explore its potential in combination therapies.
Data Tables
Mechanism of Action
The mechanism of action of 1-methyl-2-neopentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Reactivity with Ozone and Electrophiles
The ozone reactivity of imidazole derivatives depends on electronic and steric effects. For example:
- Neutral imidazole reacts with ozone at a rate constant of $ k{O3} = 2.3 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $ at pH 7, while protonated imidazole shows reduced reactivity ($ k{O3} = 1.5 \times 10^3 \, \text{M}^{-1} \text{s}^{-1} $) .
- Neopentyl groups (2,2-dimethylpropyl) introduce steric bulk, which could shield the imidazole ring from electrophilic attack. This effect is observed in tert-butyl-substituted compounds, where bulky groups decrease reaction rates with ozone or hydroxyl radicals .
Table 1: Comparative Ozone Reactivity of Imidazole Derivatives
Biological Activity
1-Methyl-2-neopentyl-1H-benzo[d]imidazole is a compound belonging to the benzoimidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and metabolic stability profiles, supported by case studies and research findings.
- Molecular Formula : C13H16N2
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant antimicrobial properties.
- Case Study : A study evaluated the antimicrobial efficacy of several benzo[d]imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-Methyl-2-neopentyl-1H-benz | <10 | Staphylococcus aureus |
| Other derivatives | <10 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzo[d]imidazole derivatives has also been explored.
- Research Findings : In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Metabolic Stability
Metabolic stability is crucial for drug development. Studies have shown that modifications to the benzo[d]imidazole structure can enhance metabolic stability.
- Findings : A comparative analysis indicated that the half-life of certain derivatives in vivo was significantly improved when compared to earlier compounds in the series. For instance, modifications led to a half-life increase from 7.2 minutes to 16.3 minutes in mouse models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds.
Q & A
Q. What are effective synthetic strategies for 1-methyl-2-neopentyl-1H-benzo[d]imidazole and its derivatives?
Synthesis typically involves multi-step protocols, including:
- Condensation and cyclization : Reacting o-phenylenediamine derivatives with carbonyl-containing reagents under reflux conditions. For example, neopentyl-substituted intermediates are synthesized using alkylation or nucleophilic substitution reactions .
- Catalytic optimization : Use of SiO₂ nanoparticles as sustainable catalysts to enhance yield and reduce reaction time .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
- Example : A one-pot, two-step synthesis reported for structurally similar benzimidazoles achieved yields >80% using aprotic solvents and controlled heating .
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and aromaticity. For example, methyl and neopentyl groups show distinct shifts at δ 2.5–3.0 ppm (CH₃) and δ 1.0–1.5 ppm (branched alkyl) .
- X-ray diffraction (XRD) : Resolves dihedral angles between the benzimidazole core and substituents. Planarity deviations <0.03 Å indicate minimal steric strain .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
Q. How is computational chemistry applied to study electronic and optical properties?
- Density Functional Theory (DFT) :
- Molecular docking : Evaluates binding to targets like EGFR (e.g., docking scores <−8 kcal/mol indicate strong inhibition) .
Advanced Research Questions
Q. How can contradictions between experimental and computational data be resolved?
- Cross-validation : Compare DFT-predicted NMR shifts with experimental data; deviations >0.5 ppm may indicate solvation effects .
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguous substituent orientations .
- Synthetic purity : Impurities >5% can skew spectral data; HPLC or TLC validation is critical .
Q. What design principles optimize biological activity in derivatives?
- Structure-activity relationship (SAR) :
- Pharmacokinetic profiling : ADMET predictions (e.g., LogP <3 for blood-brain barrier penetration) guide lead optimization .
Q. How are reaction conditions optimized for scalable synthesis?
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to maximize yield .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization at 150°C) .
Q. What methodologies validate molecular docking predictions?
Q. How are nonlinear optical (NLO) properties experimentally measured?
Q. What assays evaluate antimicrobial efficacy?
Q. How are pharmacokinetic properties assessed in preclinical studies?
- In vitro assays : Cytochrome P450 inhibition (IC₅₀ >10 µM avoids drug-drug interactions) .
- Plasma stability : >80% compound remaining after 1-hour incubation in rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
